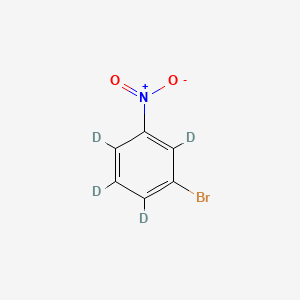

3-Bromonitrobenzène-d4

Vue d'ensemble

Description

Applications De Recherche Scientifique

3-Bromonitrobenzene-d4 is used in a variety of scientific research applications, including:

Analytical Chemistry: It is used as a standard in analytical method development and validation.

Environmental Studies: Research on the biodegradation of halonitrobenzenes, including 3-bromonitrobenzene-d4, by bacteria such as Diaphorobacter sp.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mécanisme D'action

Target of Action

3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals . The primary targets of 3-Bromonitrobenzene-d4 are the enzymes involved in its biodegradation, such as the Rieske nonheme iron dioxygenase (DcbAaAbAcAd) and the chlorocatechol 1,2-dioxygenase (DccA) .

Mode of Action

The mode of action of 3-Bromonitrobenzene-d4 involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways involved in the degradation of 3-Bromonitrobenzene-d4 are catalyzed by the Dcb and Dcc enzymes of Diaphorobacter sp. strain JS3051 . The Rieske nonheme iron dioxygenase (DcbAaAbAcAd) catalyzes the dihydroxylation of 3-Bromonitrobenzene-d4, resulting in the regiospecific production of ring-cleavage intermediates . The chlorocatechol 1,2-dioxygenase (DccA) then converts these intermediates into the corresponding halomuconic acids .

Pharmacokinetics

It is known that the compound is highly flammable and may cause skin irritation or respiratory problems if inhaled . Therefore, appropriate safety precautions should be taken when handling this compound.

Result of Action

The result of the action of 3-Bromonitrobenzene-d4 is the production of halomuconic acids . These acids are the end products of the biodegradation pathway catalyzed by the Dcb and Dcc enzymes .

Action Environment

The action environment of 3-Bromonitrobenzene-d4 is typically a habitat contaminated with mixtures of chloronitrobenzenes . The ability of Diaphorobacter sp. strain JS3051 to utilize multiple substrates provides a strong selective advantage in such environments .

Méthodes De Préparation

3-Bromonitrobenzene-d4 can be synthesized through the bromination of nitrobenzene in the presence of various catalysts. One common method involves the use of bromine and iron powder as reagents, with the reaction carried out at elevated temperatures (135-145°C) in an oil bath . The reaction mixture is then distilled with steam to isolate the product . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Analyse Des Réactions Chimiques

3-Bromonitrobenzene-d4 undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Common reagents used in these reactions include bromine, iron powder, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-Bromonitrobenzene-d4 include:

3-Chloronitrobenzene: Similar in structure but with a chlorine atom instead of bromine.

3-Fluoronitrobenzene: Contains a fluorine atom instead of bromine.

3-Iodonitrobenzene: Contains an iodine atom instead of bromine.

Compared to these compounds, 3-Bromonitrobenzene-d4 is unique due to its deuterated nature, which makes it particularly useful in analytical applications where isotopic labeling is required .

Propriétés

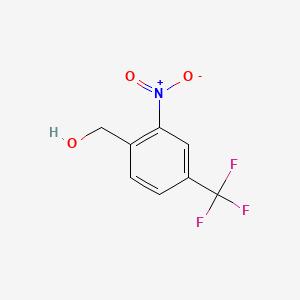

IUPAC Name |

1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIROFMBWVMWLB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)